Ethyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

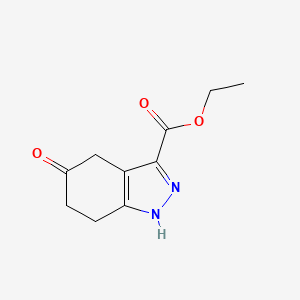

Ethyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate is a compound that belongs to the thiazole class of organic compounds. Thiazoles are heterocyclic compounds containing a five-membered ring with one sulfur atom and one nitrogen atom. The compound of interest is not directly studied in the provided papers, but related compounds with thiazole moieties have been synthesized and characterized, indicating the relevance of this class of compounds in various fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related thiazole compounds involves cyclization reactions, condensation with various reagents, and substitutions at different positions on the thiazole ring. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via the reaction of a carbothioamide with ethyl bromopyruvate . Similarly, other thiazole derivatives were prepared by interactions with different arylidinemalononitrile derivatives and cyanoacrylate derivatives . These methods suggest that the synthesis of this compound could potentially be achieved through similar synthetic routes involving amide bond formation and cyclization steps.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using spectroscopic methods such as FTIR, NMR, and X-ray diffraction . Theoretical calculations using density functional theory (DFT) are also employed to predict and confirm the molecular geometry, electronic structure, and vibrational assignments . For this compound, similar analytical and theoretical methods would likely be used to elucidate its molecular structure.

Chemical Reactions Analysis

Thiazole derivatives exhibit reactivity towards various chemical reagents, leading to the formation of a wide range of products with potential pharmaceutical applications . The reactivity can be influenced by the substituents on the thiazole ring, as seen in the synthesis of pyrazoles, pyridazines, and pyrimidines from ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate . This compound may also undergo similar reactions, depending on the functional groups present in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly affect these properties. For example, the introduction of electron-withdrawing or electron-donating groups can alter the compound's acidity, basicity, and reactivity . The specific properties of this compound would need to be experimentally determined, but insights can be gained from the behavior of similar compounds.

Applications De Recherche Scientifique

Synthesis and Characterization

- Ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized and characterized through spectroscopic techniques such as FTIR and NMR. Its crystal structure was analyzed using X-ray diffraction, and its molecular properties were further investigated using DFT quantum chemical methods. This study provided insights into the geometric parameters, vibrational assignments, and chemical shifts, establishing a foundation for further applications of similar compounds (Haroon et al., 2018).

Anticancer Activity

- Research on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound structurally related to ethyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate, demonstrated potential anticancer properties. The study involved multicomponent synthesis and subsequent reactions leading to compounds that showed significant antiproliferative potential against cancer cell lines, with one compound inducing apoptosis in breast cancer cells (MCF-7) and showing a reduction in tumor mass in vivo. This highlights the relevance of thiazole derivatives in developing anticancer therapeutics (Gad et al., 2020).

Spectroscopic and Computational Studies

- A study focused on 2-[4-(4-ethylbenzamido)phenyl]benzothiazole and its nitro derivative, exploring their molecular structures, vibrational wavenumbers, and electronic properties through spectroscopic techniques and DFT calculations. The research provided valuable information on the chemical reactivity and potential applications of these compounds in various fields, suggesting that one of the compounds could be a promising drug candidate based on its calculated bioactivity scores (Ünsalan et al., 2020).

Synthesis of Derivatives

- The synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives involved reactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. These derivatives were explored for their potential reactions and applications, demonstrating the versatility of thiazole-based compounds in synthesizing a variety of chemically interesting and potentially useful derivatives (Mohamed, 2014).

Orientations Futures

The future directions for research on these compounds could involve further exploration of their therapeutic potential, given their promising antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects . Additionally, further studies could be conducted to elucidate the exact mechanisms of action of these compounds .

Mécanisme D'action

Target of Action

Thiazole derivatives are known to interact with a variety of enzymes and receptors, such as kinase, telomerase, aromatase, sulfatase, monocarboxylic acid transporter, carbonic anhydrase, etc .

Mode of Action

Thiazole derivatives are known to exert their effects through various mechanisms, such as kinase inhibition, induction of apoptosis, dna interaction, etc .

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways. They can behave unpredictably when entering physiological systems, resetting the system differently. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Result of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Propriétés

IUPAC Name |

ethyl 2-[(4-benzoylbenzoyl)amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S/c1-2-26-19(25)16-12-27-20(21-16)22-18(24)15-10-8-14(9-11-15)17(23)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUHLQOVKSVPIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2522129.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2522131.png)

![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2522140.png)

![5-{[(Pentanoyloxy)imino]methyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2522141.png)

![3-[4-(2-Chloroacetyl)piperazin-1-yl]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2522148.png)

![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2522149.png)

![1-(tert-Butoxycarbonyl)-6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2522150.png)